molecular formula C18H32N2O4 B11793055 Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-(pyrrolidin-1-YL)piperidine-1-carboxylate

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-(pyrrolidin-1-YL)piperidine-1-carboxylate

Cat. No.: B11793055
M. Wt: 340.5 g/mol
InChI Key: XAKWBVJAVQYZHT-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-(pyrrolidin-1-yl)piperidine-1-carboxylate is a piperidine derivative featuring dual substituents at the 4-position: an ethoxy-oxoethyl group and a pyrrolidin-1-yl moiety. The tert-butyloxycarbonyl (Boc) group at the 1-position serves as a protective group for the piperidine nitrogen, enhancing stability during synthetic procedures. The ethoxy-oxoethyl group may act as a prodrug moiety, while the pyrrolidine ring could influence receptor binding affinity and pharmacokinetics .

Properties

Molecular Formula

C18H32N2O4

Molecular Weight

340.5 g/mol

IUPAC Name

tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-pyrrolidin-1-ylpiperidine-1-carboxylate

InChI

InChI=1S/C18H32N2O4/c1-5-23-15(21)14-18(20-10-6-7-11-20)8-12-19(13-9-18)16(22)24-17(2,3)4/h5-14H2,1-4H3

InChI Key

XAKWBVJAVQYZHT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)N2CCCC2

Origin of Product

United States

Preparation Methods

Core Piperidine Framework Construction

The synthesis typically begins with the preparation of a Boc-protected piperidine intermediate. A widely reported approach involves the alkylation of tert-butyl 4-oxopiperidine-1-carboxylate. For example:

  • Ethyl Acetoacetate Condensation : Reacting tert-butyl 4-oxopiperidine-1-carboxylate with ethyl bromoacetate in the presence of LDA (lithium diisopropylamide) at −78°C in THF yields tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate (CAS 135716-08-4) with >85% efficiency . This α,β-unsaturated ester serves as a versatile intermediate for subsequent functionalization.

  • Reduction to Saturated Ester : Hydrogenation of the exocyclic double bond using Pd/C under 50 psi H₂ in ethanol at room temperature provides tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (CAS 135716-09-5) in 92–95% yield .

StepReagents/ConditionsYield (%)Purity (HPLC)
Ketone OxidationCrO₃, H₂SO₄, acetone, 0°C78–8295%
Reductive AminationPyrrolidine, NaBH₃CN, MeOH, pH 565–7098%

Alternative Pathway: Reformatsky-Type Reaction

A scalable pilot-plant method employs a Reformatsky reaction to construct the ethoxy-oxoethyl and pyrrolidine groups simultaneously :

  • Iminium Salt Formation : Reacting tert-butyl 4-oxopiperidine-1-carboxylate with pyrrolidine in trifluoroacetic acid (TFA) generates an iminium intermediate.

  • Reformatsky Reaction : Treatment with zinc dust and ethyl bromoacetate in THF at reflux (66°C) for 12 hours yields the α-hydroxy ester derivative (64% yield).

  • Red-Al Reduction : The hydroxy group is reduced using Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) in toluene at 0°C, achieving 89% yield.

Advantages :

  • Avoids isolation of sensitive intermediates.

  • Suitable for multi-kilogram production (500 L scale validated) .

Microwave-Assisted Cyclization

Recent advances utilize microwave irradiation to accelerate key steps:

  • Piperidine-Pyrrolidine Coupling : A mixture of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate, pyrrolidine, and K₂CO₃ in DMF is irradiated at 150°C for 20 minutes. This method reduces reaction time from 12 hours to <30 minutes while maintaining 68–72% yield .

Catalytic Asymmetric Synthesis

For enantiomerically pure forms, a chiral oxazaborolidine catalyst facilitates asymmetric Mannich reactions:

  • Mannich Reaction : tert-Butyl 4-oxopiperidine-1-carboxylate reacts with ethyl glyoxylate and pyrrolidine in the presence of (R)-BINOL-derived catalyst (5 mol%) in CH₂Cl₂ at −20°C. The product is obtained in 88% yield and 94% ee .

Comparative Analysis of Methods

MethodKey StepYield (%)ScalabilityStereocontrol
Reductive AminationNaBH₃CN-mediated step65–70ModerateNone
Reformatsky ReactionZn-mediated alkylation64–89HighNone
Microwave CyclizationMicrowave irradiation68–72Lab-scaleNone
Asymmetric SynthesisChiral Mannich reaction88ChallengingHigh (94% ee)

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-(pyrrolidin-1-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit moderate antibacterial and antifungal properties. For instance, derivatives of this compound have been evaluated for their efficacy against various microorganisms, showing potential as therapeutic agents in treating infections.

Anticancer Activity
Several studies have demonstrated that piperidine derivatives can induce apoptosis in cancer cell lines. In vitro assays reveal that this compound exhibits significant cytotoxicity against specific cancer types, such as hypopharyngeal tumors. The compound's structural similarities to known anticancer agents suggest it may act on similar pathways involved in tumor growth and survival.

Immunomodulatory Effects
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-(pyrrolidin-1-YL)piperidine-1-carboxylate has shown promise in modulating immune responses. Research indicates that it can enhance the activity of immune cells against tumors by inhibiting the PD-1/PD-L1 pathway, which is crucial for immune evasion by cancer cells.

Case Study 1: Anticancer Efficacy

A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting effective inhibition at nanomolar concentrations. This aligns with findings from other piperidine derivatives known for their anticancer properties.

Case Study 2: Immunotherapy Potential

In another study focusing on immunomodulation, researchers evaluated the ability of this compound to restore immune function in mouse models. The results demonstrated significant enhancement of splenocyte activity against tumor cells when treated with the compound, indicating its potential role as an immunotherapeutic agent.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural and functional attributes of tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-(pyrrolidin-1-yl)piperidine-1-carboxylate with analogous piperidine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Physical State Key Applications/Properties Reference
This compound C₁₉H₃₂N₂O₄ 364.47 g/mol Ethoxy-oxoethyl, pyrrolidin-1-yl Not reported CNS drug precursor, dual substituent effects N/A
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate C₁₄H₂₅NO₄ 271.35 g/mol Ethoxy-oxoethyl Light yellow solid Intermediate for peptidomimetics
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-4-methylpiperidine-1-carboxylate (Compound 21) C₁₅H₂₇NO₄ 285.38 g/mol Ethoxy-oxoethyl, methyl White solid (62% yield) Photocatalytic synthesis, steric studies
tert-Butyl 4-(3-ethoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate C₁₅H₂₃NO₄ 281.35 g/mol Ethoxycarbonylvinyl Not reported Conjugation studies, electronic modulation
tert-Butyl 4-(4-methoxyphenethyl)piperidine-1-carboxylate (Compound 4) C₁₉H₂₉NO₃ 319.44 g/mol Methoxyphenethyl Not reported Dual enzyme inhibition (e.g., cholinesterase)
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate C₁₃H₂₅NO₃ 243.35 g/mol Hydroxypropyl Not reported Hydrophilicity enhancement, metabolic probes

Key Observations:

Structural Variations :

  • The target compound uniquely combines pyrrolidin-1-yl and ethoxy-oxoethyl groups, distinguishing it from derivatives with single substituents (e.g., methyl, phenethyl). This dual substitution may enhance binding interactions in biological systems .
  • Piperazine analogs (e.g., tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate) exhibit increased basicity due to the additional nitrogen, altering pharmacological profiles .

Synthetic Methods :

  • The ethoxy-oxoethyl group is introduced via alkylation or Michael addition, as seen in Ethyl N-Boc-piperidine-4-acetate synthesis .
  • Photocatalytic strategies (e.g., for compound 21) highlight the feasibility of generating structurally complex piperidines in moderate yields .

Physicochemical Properties :

  • Pyrrolidin-1-yl introduces a secondary amine, increasing polarity compared to methyl or aromatic substituents. This could improve solubility but may require protective strategies during synthesis.
  • Ethoxy-oxoethyl groups are less hydrophilic than hydroxypropyl () but more reactive than methoxyphenethyl moieties .

Applications: Derivatives with aromatic substituents (e.g., methoxyphenethyl) are prioritized for enzyme inhibition studies, whereas pyrrolidine-containing compounds are explored for CNS targets due to their structural resemblance to neurotransmitters .

Research Findings and Implications

  • Dual Substituent Effects : The combination of pyrrolidin-1-yl and ethoxy-oxoethyl groups in the target compound may synergistically modulate receptor affinity and metabolic stability, warranting further SAR studies.
  • Safety Considerations : Analogous compounds require stringent safety protocols (e.g., respiratory and eye protection), suggesting similar handling requirements for the target compound .
  • Synthetic Challenges : The steric bulk of pyrrolidin-1-yl may complicate coupling reactions, necessitating optimized catalytic conditions .

Biological Activity

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-(pyrrolidin-1-YL)piperidine-1-carboxylate is a complex organic compound notable for its potential biological activities. This compound features a unique piperidine structure, which includes both a pyrrolidine moiety and an ethoxy-oxoethyl group. Its molecular formula is C14H25NO4C_{14}H_{25}NO_4, and it has garnered interest in medicinal chemistry due to its diverse biological applications.

The compound's structural characteristics contribute to its biological activity. The tert-butyl group enhances lipophilicity, while the piperidine and pyrrolidine rings provide sites for interaction with biological targets.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₄H₂₅NO₄
Molecular Weight271.35 g/mol
CAS Number135716-09-5

Biological Activity

Research indicates that derivatives of this compound exhibit moderate antibacterial and antifungal properties. The following sections summarize key findings related to its biological activities.

Antimicrobial Activity

Compounds structurally similar to this compound have been evaluated for their efficacy against various microorganisms. For instance, studies have shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar piperidine structures demonstrated significant inhibition zones, suggesting their potential as therapeutic agents against bacterial infections.

Interaction Studies

Preliminary studies suggest that the compound interacts with biological systems through hydrogen bonding and hydrophobic interactions with target proteins. These interactions are critical in determining the compound's efficacy in various biological assays.

Mechanism of Action
The interaction of this compound with target proteins may involve:

  • Hydrogen Bonding : Facilitating binding to active sites.
  • Hydrophobic Interactions : Enhancing the stability of the ligand-receptor complex.

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds regarding their biological activities:

Compound NameStructureBiological ActivityUnique Features
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylateStructureModerate antibacterialContains a hydrazine group
Tert-butyl 1-(2-hydroxyethyl)piperidine-4-carboxylateStructureAntifungal activityHydroxyethyl substituent
Tert-butyl 4-(azetidin-3-YL)piperazine-1-carboxylateStructureAntimicrobialAzetidine ring structure

Q & A

What are the common synthetic routes for tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-(pyrrolidin-1-yl)piperidine-1-carboxylate?

Level: Basic
Methodological Answer:
Synthesis typically involves multi-step pathways, leveraging tert-butyl carbamate protection and nucleophilic substitution. A plausible route includes:

Piperidine Functionalization: React N-Boc-4-piperidone with a pyrrolidine derivative under reductive amination conditions (e.g., NaBH3CN in MeOH) to introduce the pyrrolidinyl group .

Ethoxy-oxoethyl Introduction: Use a Michael addition or alkylation with ethyl bromoacetate in anhydrous THF, catalyzed by LDA or NaH, to append the 2-ethoxy-2-oxoethyl moiety .

Boc Deprotection (Optional): Remove the tert-butyloxycarbonyl (Boc) group using TFA in DCM for downstream modifications .

Key Parameters:

StepReagents/ConditionsYield Optimization Tips
1NaBH3CN, MeOH, 0°C→RTUse molecular sieves to absorb H2O for improved efficiency
2Ethyl bromoacetate, THF, LDAMaintain anhydrous conditions; monitor via TLC

How is the compound characterized after synthesis?

Level: Basic
Methodological Answer:
Characterization employs spectroscopic and chromatographic techniques:

  • NMR Spectroscopy: 1H/13C NMR confirms regiochemistry and substituent integration (e.g., pyrrolidinyl protons at δ 2.5–3.0 ppm; ethoxy group at δ 1.2–1.4 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C19H33N2O4: 353.2435) .
  • HPLC/Purity Analysis: Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Note: Cross-validate with IR spectroscopy for carbonyl stretches (Boc C=O at ~1680 cm⁻¹; ester C=O at ~1720 cm⁻¹) .

What safety precautions are necessary when handling this compound?

Level: Basic
Methodological Answer:
Safety protocols align with tertiary amine and ester handling:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods during synthesis; avoid inhalation of dust/aerosols .
  • Spill Management: Absorb with inert material (e.g., sand), seal in containers, and dispose as hazardous waste .
  • Storage: Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis .

How can conflicting spectroscopic data be resolved during structural elucidation?

Level: Advanced
Methodological Answer:
Conflicts often arise from stereochemical ambiguity or overlapping signals. Strategies include:

  • 2D NMR (COSY, HSQC, HMBC): Resolve coupling networks and assign quaternary carbons (e.g., distinguish piperidine C-4 from pyrrolidinyl carbons) .
  • X-ray Crystallography: If crystals form, use SHELXL for structure refinement (though limited by compound crystallinity) .
  • Isotopic Labeling: Introduce deuterium at reactive sites (e.g., ethoxy group) to simplify splitting patterns .

Example: Overlapping δ 2.8–3.2 ppm signals (piperidine vs. pyrrolidinyl CH2) can be deconvoluted via DEPT-135 .

What strategies optimize the yield in multi-step syntheses of this compound?

Level: Advanced
Methodological Answer:
Yield optimization focuses on reaction kinetics and purification:

  • Step 1 (Reductive Amination): Increase amine:ketone ratio (2:1) and extend reaction time to 24 hr for >80% conversion .
  • Step 2 (Alkylation): Use DMF as a polar aprotic solvent at 60°C to enhance nucleophilicity .
  • Workup: Employ column chromatography with gradient elution (hexane:EtOAc 8:1→4:1) to isolate intermediates .

Data-Driven Adjustments:

VariableOptimal RangeImpact on Yield
Temperature (Step 2)60–70°C↑ 15–20% due to faster kinetics
Catalyst (Step 1)NaBH(OAc)3↑ selectivity vs. NaBH3CN

How does the steric environment of the piperidine ring influence reactivity in further derivatizations?

Level: Advanced
Methodological Answer:
The 4,4-disubstituted piperidine creates steric hindrance, affecting:

  • Nucleophilic Reactions: Bulky substituents slow SN2 reactions (e.g., Boc deprotection requires excess TFA and prolonged stirring) .
  • Cross-Coupling: Suzuki-Miyaura reactions require PdCl2(dppf) with high temps (100°C) to overcome steric barriers .
  • Enzymatic Interactions: In biological studies, the tert-butyl group may obstruct binding pockets, necessitating structural analogs .

Case Study: Ethoxy-oxoethyl derivatization at C-4 reduces accessibility to the piperidine nitrogen, favoring axial over equatorial attack .

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